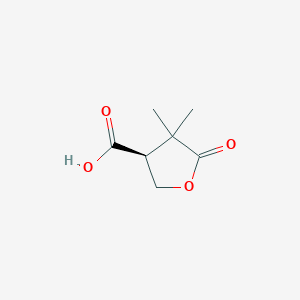
(S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid is an organic compound with a unique structure that includes a tetrahydrofuran ring, a carboxylic acid group, and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the use of a starting material such as 4,4-dimethyl-3-hydroxybutanoic acid, which undergoes cyclization in the presence of an acid catalyst to form the tetrahydrofuran ring. The reaction conditions often involve heating the mixture to promote the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alcohols or amines can be used in the presence of catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The primary product is the corresponding alcohol.
Substitution: Esters or amides are common products of substitution reactions.
Aplicaciones Científicas De Investigación
(S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid: Lacks the (S)-configuration, which may affect its biological activity.
4,4-Dimethyl-5-hydroxytetrahydrofuran-3-carboxylic acid: Contains a hydroxyl group instead of a ketone group, leading to different reactivity.
4,4-Dimethyl-5-oxotetrahydrofuran-3-methyl ester: An ester derivative with different solubility and reactivity properties.
Uniqueness
The (S)-configuration of (S)-4,4-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid imparts specific stereochemical properties that can influence its interactions with biological molecules, making it unique compared to its analogs.
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(3S)-4,4-dimethyl-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-7(2)4(5(8)9)3-11-6(7)10/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |
Clave InChI |
YYGSADLKVCTXSP-BYPYZUCNSA-N |
SMILES isomérico |
CC1([C@@H](COC1=O)C(=O)O)C |
SMILES canónico |
CC1(C(COC1=O)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


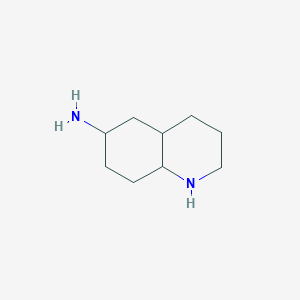
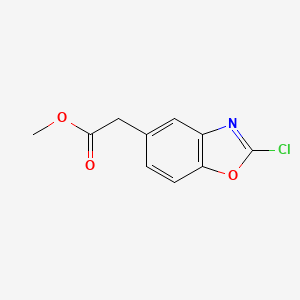
![Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13025130.png)
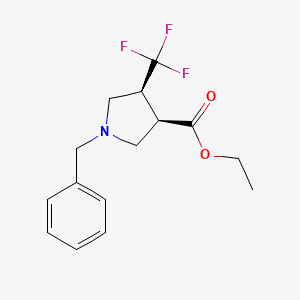
![Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate](/img/structure/B13025147.png)
![3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13025154.png)
![4,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B13025156.png)
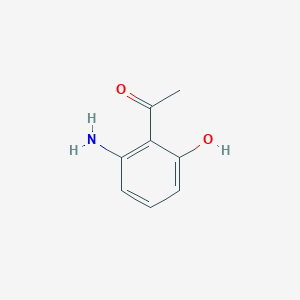
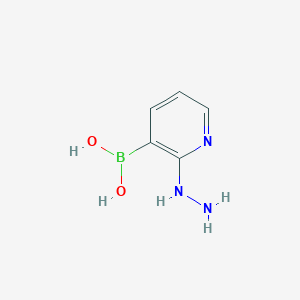
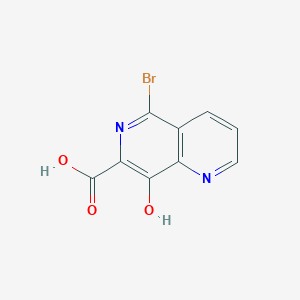

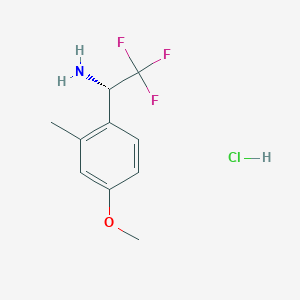
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13025185.png)
![1,6-Dimethyl-3-(3-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025190.png)
